3-(Bromomethyl)-3-(ethoxymethyl)pentane
Description
Properties
Molecular Formula |
C9H19BrO |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
3-(bromomethyl)-3-(ethoxymethyl)pentane |
InChI |
InChI=1S/C9H19BrO/c1-4-9(5-2,7-10)8-11-6-3/h4-8H2,1-3H3 |
InChI Key |
HGHUYISFELAAPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COCC)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(ethoxymethyl)pentane can be achieved through several methods:
Halogenation of Alkanes: One common method involves the bromination of 3-(ethoxymethyl)pentane using bromine (Br2) in the presence of a radical initiator such as light or heat.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group (e.g., a tosylate or mesylate) on 3-(ethoxymethyl)pentane with a bromide ion (Br-).
Industrial Production Methods
Industrial production of 3-(Bromomethyl)-3-(ethoxymethyl)pentane typically involves large-scale halogenation processes using bromine and appropriate catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-(ethoxymethyl)pentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products such as alcohols, nitriles, or amines.
Elimination: Alkenes.
Oxidation: Alcohols or carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
3-(Bromomethyl)-3-(ethoxymethyl)pentane has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-(ethoxymethyl)pentane depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new bonds.
Elimination Reactions: The compound undergoes deprotonation to form a double bond.
Oxidation and Reduction: Involves the transfer of electrons to form new oxidation states.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 3-(Bromomethyl)-3-(ethoxymethyl)pentane and related compounds:
Isomerism and Nomenclature
- Positional vs. Functional Isomerism: 3-(Bromomethyl)pentane is a positional isomer of 1-Bromo-3-methylpentane. The former has bromine on a methyl branch, while the latter places bromine on the main chain. The ethoxymethyl group in 3-(Bromomethyl)-3-(ethoxymethyl)pentane distinguishes it from non-ether analogs, introducing functional isomerism.
Q & A
Q. What are the primary synthetic routes for 3-(Bromomethyl)-3-(ethoxymethyl)pentane, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or elimination reactions. A plausible route involves reacting a precursor alcohol (e.g., 3-(hydroxymethyl)-3-(ethoxymethyl)pentane) with hydrobromic acid (HBr) in aqueous ethanol under controlled temperatures (60–80°C). The choice of solvent (e.g., ethanol vs. THF) and stoichiometric ratios of HBr impacts reaction efficiency. For example, excess HBr favors substitution, while elevated temperatures may promote elimination, yielding alkenes as by-products . Monitoring via GC-MS or NMR is critical to assess purity and optimize conditions.
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR can identify the bromomethyl ( ppm) and ethoxymethyl ( ppm) groups. The branching pattern of the pentane backbone is resolved via DEPT-135 experiments .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS provides molecular ion peaks (e.g., [M+H] at m/z 223.04) and fragmentation patterns to confirm branching .
- UV-Vis : Alkyl bromides exhibit absorption maxima near 220–225 nm, useful for quantifying concentration in solution .
Advanced Research Questions
Q. How can competing reaction pathways (substitution vs. elimination) be controlled during synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 substitution by stabilizing transition states, while non-polar solvents (e.g., hexane) may promote E2 elimination .
- Temperature : Lower temperatures (≤60°C) suppress elimination. Kinetic studies using Arrhenius plots can quantify activation energies for each pathway .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance HBr availability in biphasic systems, improving substitution yields .
Q. What computational models predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate bond dissociation energies (BDEs) for the C-Br bond (~70 kcal/mol), indicating susceptibility to nucleophilic attack .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys leverage reaction databases to propose feasible routes for functionalizing the ethoxymethyl group (e.g., Grignard reactions) .
Q. How do steric effects influence the compound’s stability under varying storage conditions?
- Methodological Answer :
- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring reveals hydrolysis of the ethoxymethyl group to carboxylic acids in humid environments.
- Steric Hindrance : The geminal bromomethyl and ethoxymethyl groups create steric bulk, reducing susceptibility to nucleophilic degradation compared to linear analogs. X-ray crystallography confirms a distorted tetrahedral geometry around the central carbon .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported reaction yields for this compound?
- Methodological Answer : Contradictions often arise from unaccounted variables:
- Impurity Profiles : By-products like pentene isomers (from elimination) may inflate yields if not separated via column chromatography .
- Moisture Sensitivity : Trace water in HBr can hydrolyze the ethoxymethyl group, necessitating rigorous drying of reagents .
- Thermochemical Data : Enthalpy of reaction () values from calorimetry (e.g., kJ/mol for similar alkanes) help validate energy profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
